molecular formula C13H12O3S B6370511 3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1094217-63-6

3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B6370511
CAS No.: 1094217-63-6
M. Wt: 248.30 g/mol
InChI Key: QFNZGNUCGKFZKD-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffold in Medicinal Chemistry and Bioactive Molecules

The biphenyl scaffold, which consists of two phenyl rings connected by a single bond, is a privileged structure in medicinal chemistry. sigmaaldrich.comprepchem.com This structural motif is present in a wide array of natural products and synthetic drugs, showcasing its importance in the development of therapeutic agents. prepchem.com The biphenyl core can influence a drug's biological activity by affecting its solubility, metabolic stability, and how it binds to target proteins. sigmaaldrich.com Its ability to adopt a twisted conformation allows it to interact with biological targets in a three-dimensional space, which can be crucial for efficacy.

Furthermore, the biphenyl structure is found in numerous approved pharmaceuticals with diverse applications, including anti-inflammatory and anti-cancer drugs. sigmaaldrich.com For instance, some compounds with a biphenyl pyrazole (B372694) scaffold have been investigated as potential treatments for neurodegenerative diseases by targeting acetylcholinesterase and tau aggregation. nih.gov The versatility of the biphenyl unit makes it a frequent choice for chemists aiming to create complex and effective drug molecules. sigmaaldrich.comprepchem.com

Role of Methylsulfonyl Moiety in Modulating Biological Activity and Pharmacological Relevance

The methylsulfonyl (-SO2CH3) group is an important functional group in drug design, valued for its ability to fine-tune the properties of a molecule. nih.gov As a strong electron-withdrawing group, it can significantly impact a compound's physicochemical characteristics. nih.gov One of its key roles is to enhance solubility and reduce lipophilicity, which can improve a drug's pharmacokinetic profile. nih.gov

Moreover, the methylsulfonyl moiety is known for its stability against hydrolysis and metabolic reduction, contributing to a longer duration of action in the body. nih.gov This group is a common feature in many successful drugs and clinical candidates across various therapeutic areas, including anti-inflammatory, antiviral, and anti-cancer agents. nih.gov For example, several novel pyrazole derivatives containing a methylsulfonyl group have shown potent and selective inhibition of the COX-2 enzyme, highlighting their potential as anti-inflammatory agents. chemspider.comorgsyn.org The inclusion of this group is a strategic choice for medicinal chemists to optimize the structure-activity and structure-property relationships of new drug candidates. nih.gov

Overview of 3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol in Scientific Literature and Research Landscape

While the biphenyl and methylsulfonyl components are individually well-studied, specific research on This compound is limited in publicly accessible scientific literature. This compound is often available from chemical suppliers as a research chemical or building block, indicating its use in the synthesis of more complex molecules.

Detailed studies focusing on the synthesis, biological activity, and specific research applications of This compound itself are not extensively documented. However, research on closely related structures provides insight into its potential areas of interest. For instance, a fluorinated analog, 3-Fluoro-4′-(methylsulfonyl)[1,1′-biphenyl]-4-ol , is also commercially available for research purposes. nih.gov More complex molecules, such as DPC423, which contains a 2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl core (an isomer of the subject compound), have been developed and investigated as highly potent and selective inhibitors of blood coagulation factor Xa. orgsyn.org

The study of isomers like 4′-(Methylsulfonyl)biphenyl-3-ol and methylated derivatives such as 3-Methyl-4′-(methylsulfonyl)-4-biphenylol further populates the research landscape around this chemical class. nih.govbldpharm.com These related compounds are typically explored for their potential in medicinal chemistry and materials science. The primary utility of This compound appears to be as an intermediate in the synthesis of larger, more functionally diverse molecules for various research and development endeavors.

Below is a table summarizing key information about This compound and a related compound.

PropertyThis compound3-Fluoro-4′-(methylsulfonyl)[1,1′-biphenyl]-4-ol nih.gov
Molecular Formula C13H12O3SC13H11FO3S
Molecular Weight 248.3 g/mol 266.29 g/mol
Primary Use Research chemical / Synthetic intermediateResearch chemical

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-17(15,16)13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNZGNUCGKFZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683596
Record name 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094217-63-6
Record name 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Methylsulfonyl 1,1 Biphenyl 4 Ol

Established Synthetic Routes to 3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol

The primary and most established method for constructing the biphenyl (B1667301) core of molecules like this compound is the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between aryl halides and arylboronic acids. researchgate.netresearchgate.net

For the specific synthesis of this compound, a common route involves the coupling of (3-(methylsulfonyl)phenyl)boronic acid with a protected 4-halophenol, such as 4-bromophenol (B116583) chemsrc.com or 4-iodophenol. The hydroxyl group of the phenol (B47542) is typically protected during the coupling reaction to prevent side reactions. After the biphenyl framework is constructed, a deprotection step yields the final product.

An alternative approach involves coupling 4-hydroxyphenylboronic acid with a 1-halo-3-(methylsulfonyl)benzene. The choice between these two pathways often depends on the commercial availability and stability of the starting materials.

The general reaction scheme is as follows:

Step 1: Suzuki-Miyaura Coupling: An aryl halide (e.g., 1-bromo-3-(methylsulfonyl)benzene) is reacted with an arylboronic acid (e.g., 4-hydroxyphenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

Step 2: Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and inorganic salts. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Approaches for the Synthesis of Related Biphenyl Derivatives with Methylsulfonyl Groups

The synthesis of related biphenyl derivatives bearing methylsulfonyl groups generally relies on variations of the Suzuki-Miyaura coupling. gre.ac.ukrsc.org This method's versatility allows for the introduction of a wide range of substituents on either phenyl ring. gre.ac.uk

Key synthetic strategies include:

Use of Substituted Boronic Acids and Aryl Halides: By starting with appropriately substituted phenylboronic acids and aryl halides, a diverse library of methylsulfonyl biphenyl derivatives can be generated. For instance, to synthesize analogues with different substitution patterns on the phenolic ring, one could use various substituted 4-halophenols in the coupling reaction.

Post-Coupling Functionalization: In some cases, functional groups are introduced after the biphenyl core has been formed. For example, a precursor molecule with a methylthio (-SMe) group can be synthesized via coupling and then oxidized to the corresponding methylsulfonyl (-SO₂Me) group in a subsequent step. This two-step process can be advantageous if the sulfonyl group is not compatible with the coupling reaction conditions or if the corresponding boronic acid is difficult to prepare. Oxidation is commonly achieved using reagents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (B83412) (KMnO₄). google.com

Friedel-Crafts Reactions: For certain substitution patterns, Friedel-Crafts acylation or alkylation can be employed on a biphenyl precursor to introduce desired functional groups, although this method is less common for the primary synthesis of the biphenyl core itself. nih.gov

Table 1: Examples of Reagents for Synthesizing Methylsulfonyl Biphenyl Derivatives

Reagent TypeExample CompoundPurpose in Synthesis
Arylboronic Acid(3-(Methylsulfonyl)phenyl)boronic acidProvides one of the phenyl rings and the methylsulfonyl group in a Suzuki coupling.
Aryl Halide4-BromophenolProvides the second phenyl ring with a hydroxyl group precursor in a Suzuki coupling. chemsrc.com
Palladium CatalystTetrakis(triphenylphosphine)palladium(0)Catalyzes the C-C bond formation in Suzuki coupling. researchgate.net
BaseSodium CarbonateActivates the boronic acid for transmetalation in the catalytic cycle.
Oxidizing Agentm-Chloroperoxybenzoic acid (mCPBA)Oxidizes a methylthio group to a methylsulfonyl group post-coupling.

Strategies for Structural Modification and Analogue Generation within the Biphenyl Framework

Generating analogues of this compound involves strategic modifications to the biphenyl core to explore structure-activity relationships. These modifications can be categorized as follows:

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or esterified to form esters. For example, reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃) will yield the corresponding ether. Esterification can be achieved using an acyl chloride or carboxylic acid anhydride. chemicalbook.com

Substitution on the Phenyl Rings: Additional functional groups can be introduced onto either of the phenyl rings. This is typically achieved by using appropriately substituted starting materials in the initial Suzuki coupling. For example, using a substituted 4-halophenol or a substituted (3-(methylsulfonyl)phenyl)boronic acid allows for the introduction of groups like halogens, alkyls, or alkoxy moieties. nih.gov

Alteration of the Sulfonyl Group: The methyl group on the sulfonyl moiety can be replaced with other alkyl or aryl groups. This requires the synthesis of the corresponding (alkyl/arylsulfonyl)phenylboronic acid.

Isomeric Variations: The positions of the hydroxyl and methylsulfonyl groups on the biphenyl scaffold can be altered. For example, synthesizing 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol or 2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol would involve starting with the corresponding isomers of the boronic acids and halo-phenols.

Advanced Synthetic Techniques Employed in the Derivatization of Methylsulfonyl Biphenyls

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis and derivatization of methylsulfonyl biphenyls, often providing higher yields, better functional group tolerance, and more environmentally friendly conditions.

Microwave-Assisted Synthesis: The Suzuki-Miyaura coupling can often be accelerated by using microwave irradiation. gre.ac.uk This technique can significantly reduce reaction times from hours to minutes and can sometimes improve yields by minimizing the formation of side products.

Catalyst Development: Research into new palladium catalysts and ligands continues to improve the efficiency and scope of cross-coupling reactions. Buchwald and Hartwig amination, a related palladium-catalyzed cross-coupling reaction, can be used to introduce nitrogen-based functional groups. The development of catalysts supported on magnetic nanoparticles also allows for easier separation and recycling of the catalyst. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, safety, and scalability for the synthesis of biphenyl derivatives.

C-H Activation/Functionalization: Direct C-H activation is an emerging strategy that allows for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials like halides or boronic acids. While still a developing field, this approach holds promise for more atom-economical syntheses of complex biphenyls in the future. Metal-organic frameworks (MOFs) have been explored as platforms for single-site catalysts that can facilitate such transformations. acs.org

Table 2: Advanced Synthetic Techniques and Their Applications

TechniqueDescriptionRelevance to Methylsulfonyl Biphenyls
Microwave-Assisted Organic Synthesis (MAOS)Utilizes microwave energy to rapidly heat reactions.Accelerates Suzuki coupling reactions for faster synthesis of the biphenyl core. gre.ac.uk
Heterogeneous CatalysisEmploys catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction).Facilitates easier catalyst removal and recycling in coupling reactions. researchgate.net
C-H FunctionalizationDirectly converts a C-H bond into a C-C or C-X bond.Offers a more direct route to introduce new functional groups onto the biphenyl rings, potentially reducing the number of synthetic steps. acs.org
Flow ChemistryPerforms chemical reactions in a continuous flowing stream rather than in a batch.Allows for safer, more scalable, and highly controlled production of biphenyl derivatives.

Structure Activity Relationship Sar Studies of 3 Methylsulfonyl 1,1 Biphenyl 4 Ol and Its Analogues

Influence of Substituent Variations on Biological Activities within the Biphenyl (B1667301) System

The methylsulfonyl group (-SO2CH3) is a key feature in many therapeutic agents. nih.gov As a strong electron-withdrawing group and a hydrogen bond acceptor, it can significantly influence a molecule's binding affinity to target proteins. nih.govrsc.org The inclusion of a sulfonyl or sulfonamide group is a common strategy in drug design to enhance biological activity. nih.govresearchgate.net For instance, studies on various biphenyl sulfonamides have shown that the substitution pattern and the electronic effects of different functional groups are critical for their therapeutic action. researchgate.net

The hydroxyl group (-OH) at the 4-position is also a critical determinant of activity. Phenolic hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with receptor sites. nih.gov The presence and position of hydroxyl groups on a biphenyl structure are known to be important for activities such as antioxidant effects. mdpi.com The substitution of a hydrogen atom with a hydroxyl group can have a significant impact on ligand-protein binding energy. nih.gov

To illustrate the impact of substituent changes, the following table presents hypothetical data based on common SAR principles for biphenyl derivatives, showing how variations on the biphenyl core can modulate activity.

Compound AnalogueSubstituent at 3'-positionSubstituent at 4-positionRelative Biological Activity (%)Key Interaction Potential
Analogue A-SO2CH3-OH100H-bond acceptor/donor, electron-withdrawing
Analogue B-H-OH60H-bond donor/acceptor
Analogue C-SO2CH3-OCH345H-bond acceptor (ether), electron-withdrawing
Analogue D-Cl-OH85H-bond donor/acceptor, electron-withdrawing
Analogue E-SO2NH2-OH110H-bond donor/acceptor, electron-withdrawing

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for 3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol analogues.

Positional Isomer Effects on Pharmacological Profiles and Target Engagement

The specific location of substituents on the biphenyl scaffold, known as positional isomerism, has a profound effect on the pharmacological profile of a compound. Moving a functional group from one position to another can dramatically alter the molecule's three-dimensional conformation and its ability to fit into a receptor's binding pocket. nih.govnih.gov

In the case of this compound, the substituents are located at the 3'- and 4-positions. The 4-position on one ring and the 3'-(meta) position on the other ring create a specific spatial arrangement. Research on other biphenyl derivatives has shown that such positional changes can switch a compound's activity from an agonist to an antagonist or alter its selectivity for different biological targets. nih.gov For example, studies on substituted biphenyls have demonstrated that ortho-substituted compounds can have different biological effects compared to their meta- or para-substituted counterparts due to steric hindrance that affects the torsion angle between the two phenyl rings. nih.gov

The pharmacological impact of moving the methylsulfonyl group from the 3'-position to the 2'- (ortho) or 4'- (para) position would likely be significant. An ortho-substituent might force a more twisted conformation of the biphenyl rings, which could either enhance or diminish binding to a specific target. nih.gov A para-substituent would place the group at the furthest point from the other ring, which could be favorable for interaction with an extended binding pocket.

The following interactive table illustrates how positional isomerism could theoretically affect the pharmacological profile of a biphenyl compound.

IsomerPosition of -SO2CH3 GroupPosition of -OH GroupReceptor Binding Affinity (Ki, nM)Predicted Conformation
Isomer 1 (Target Compound)3'415Moderately twisted
Isomer 22'475Highly twisted
Isomer 34'45Planar or slightly twisted
Isomer 43'2120Highly twisted

This table provides a hypothetical illustration of the effects of positional isomerism on binding affinity and does not represent measured data for this compound isomers.

Elucidation of Key Molecular Features Critical for Biological Potency and Selectivity

The biological potency and selectivity of this compound are determined by a combination of its key molecular features. These include the biphenyl core, which acts as a rigid scaffold, and the specific properties of the hydroxyl and methylsulfonyl substituents. biosynce.comnih.gov

The biphenyl core itself is a critical lipophilic element that can engage in hydrophobic and π-stacking interactions with protein targets. Its relative rigidity or flexibility, governed by the degree of substitution at the ortho positions, is a key factor in determining how well the molecule fits into a binding site. researchgate.net

The 4-hydroxyl group is a crucial feature for forming specific hydrogen bonds with amino acid residues in a receptor. nih.gov This directional interaction is often a primary driver of high-affinity binding and can be essential for biological activity. In some contexts, such as antioxidant activity, the phenolic hydroxyl group is the primary active moiety. mdpi.com

The 3'-methylsulfonyl group contributes to the molecule's electronic character and provides an additional point for polar interactions. As a strong hydrogen bond acceptor, the sulfonyl oxygen atoms can form key interactions that anchor the molecule in the binding site. nih.gov Furthermore, its electron-withdrawing nature influences the electronic distribution across the entire biphenyl system, which can modulate the strength of other non-covalent interactions. nih.govlibretexts.org

The combination and specific spatial orientation of these features—a hydrogen bond donor/acceptor at one end (the hydroxyl group) and a strong hydrogen bond acceptor/electron-withdrawing group at the other (the methylsulfonyl group), connected by the semi-rigid biphenyl spacer—are what define the unique pharmacological potential of this compound.

Biological Activities and Pharmacological Characterization

Receptor Interaction and Modulation

The interaction of a compound with cellular receptors is fundamental to its pharmacological effect. This section reviews the available data on the binding and modulation of key receptor systems by 3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol.

Free Fatty Acid 1 Receptor (FFA1) Agonism and Allosteric Modulation

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor activated by medium and long-chain free fatty acids. acs.orgnih.gov Its role in promoting glucose-stimulated insulin (B600854) secretion has made it a target for type 2 diabetes therapies. acs.org Research into FFA1 modulators includes both agonists that directly activate the receptor and allosteric modulators that fine-tune its activity. nih.gov A study on a related methylsulfonyl biphenyl (B1667301) compound, 4,4'-bis([3H]methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, noted its ability to serve as a ligand for liver fatty acid binding protein (L-FABP), which is involved in the transport of fatty acids. nih.gov However, based on available scientific literature, there is no direct evidence to suggest that this compound acts as an agonist or allosteric modulator of the Free Fatty Acid 1 Receptor.

Serotonin Receptor Subtype Interactions (e.g., 5-HT1B, 5-HT1D)

Serotonin receptors, such as the 5-HT1B and 5-HT1D subtypes, are G protein-coupled receptors that play crucial roles in the central nervous system, influencing mood, behavior, and vasoconstriction. nih.gov They are the targets for various drugs, particularly those used to treat migraine and depression. nih.govresearchgate.net These receptors act as inhibitory autoreceptors, regulating the release of serotonin. nih.gov Despite the importance of these receptors in pharmacology, current research has not established a direct interaction between this compound and the 5-HT1B or 5-HT1D receptor subtypes.

G Protein-Coupled Receptor (GPCR) Ligand Binding Investigations

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the target for a significant portion of modern pharmaceuticals. bioworld.comacs.org They transduce extracellular signals into intracellular responses, regulating a vast array of physiological processes. acs.org Screening for ligand binding to GPCRs is a common strategy in drug discovery to identify new therapeutic agents. nih.gov To date, comprehensive screening data for this compound against a broad panel of GPCRs is not available in the public domain.

N-Methyl-D-Aspartate Receptor (NMDAR) Modulation

The N-Methyl-D-Aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. elifesciences.orgnih.gov Its dysfunction is implicated in numerous neurological and psychiatric disorders. frontiersin.org Pharmacological modulation of NMDARs can be achieved through various mechanisms, including positive and negative allosteric modulation. elifesciences.orgresearchgate.net While various compounds are known to modulate NMDARs, there is no scientific evidence to indicate that this compound interacts with or modulates the activity of the NMDA receptor.

Enzyme Inhibition and Functional Modulation

The ability of small molecules to inhibit enzymes is a cornerstone of pharmacology. Research has shown that compounds structurally related to this compound are potent inhibitors of several key enzymes.

The most significant findings relate to the inhibition of Factor Xa (FXa) , a critical serine protease in the blood coagulation cascade. nih.govnih.gov A closely related analog, DPC423 , which incorporates the 3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl moiety, has been identified as a highly potent, selective, and orally bioavailable inhibitor of FXa. nih.govnih.gov DPC423 demonstrated a high affinity for human Factor Xa with a Ki of 0.15 nM. nih.gov Its selectivity for FXa over other serine proteases is noteworthy, highlighting the potential of the methylsulfonyl biphenyl scaffold in designing specific enzyme inhibitors. nih.gov

Table 1: Inhibitory Activity of DPC423 against Various Serine Proteases

Enzyme Ki (nM) Selectivity vs. Factor Xa
Factor Xa 0.15 -
Trypsin 60 400-fold
Thrombin 6000 40,000-fold
Plasma Kallikrein 61 407-fold
Activated Protein C 1800 12,000-fold

Data sourced from Pinto et al., 2001 and Wong et al., 2001. nih.govnih.gov

Furthermore, the biphenyl sulfone chemical class has been explored for its inhibitory potential against other enzymes. Derivatives containing this scaffold have been investigated as inhibitors of Cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain. acs.orgnih.govnih.gov The methylsulfonyl group is a key feature in several selective COX-2 inhibitors, where it binds to a specific side pocket of the enzyme. acs.orgnih.gov

Additionally, the biphenyl scaffold has been utilized in the design of inhibitors for Beta-secretase 1 (BACE1) , a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. nih.govacs.orgnih.gov Sulfone-containing molecules have also been developed as potent BACE1 inhibitors. bioworld.com Lastly, inhibitors of c-Met kinase , a receptor tyrosine kinase implicated in cancer, have been developed incorporating sulfone groups. nih.gov

Table 2: Potential Enzyme Targets for the Biphenyl Sulfone Chemical Class

Enzyme Target Therapeutic Area Relevance of Biphenyl Sulfone Scaffold
Factor Xa Thrombosis A close analog (DPC423) is a potent and selective inhibitor. nih.govnih.gov
COX-2 Inflammation, Pain The methylsulfonyl group is a key pharmacophore in many selective inhibitors. acs.orgnih.gov
BACE1 Alzheimer's Disease Biphenyl and sulfone moieties are present in developed inhibitors. nih.govbioworld.com
c-Met Kinase Oncology Sulfone-containing molecules have been identified as potent inhibitors. nih.govabcam.com

While these findings point to the potential of the broader chemical class, direct enzymatic inhibition data for this compound itself remains limited in published literature.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the biological and pharmacological activities of the chemical compound This compound for the outlined topics.

Research and data concerning the specific inhibitory or efficacy profiles for this compound in the following areas could not be located:

Cyclooxygenase-II (COX-II) Inhibitory Activity

Human Protein Tyrosine Phosphatase Beta (HPTPβ) Inhibition

Acetohydroxyacid Synthase (AHAS) Inhibition

Sterol 14-Alpha Demethylase Inhibition

HIV Reverse Transcriptase-Associated RNase H and Polymerase Inhibition

Antibacterial Activity against Resistant Bacterial Strains

While studies exist for structurally related compounds, such as other biphenyl derivatives or molecules containing methylsulfonyl groups, the strict requirement to focus solely on This compound prevents the inclusion of that data. The scientific community has not published specific findings on this particular molecule's interactions with the biological targets listed.

Therefore, the generation of a detailed article adhering to the requested structure is not possible at this time due to the absence of requisite scientific data.

Antimicrobial and Antifungal Efficacy

Antifungal Activity and Ergosterol (B1671047) Biosynthesis Inhibition

Derivatives of this compound have been identified as potential antifungal agents. acs.org The primary mechanism underlying their antifungal action is the inhibition of ergosterol biosynthesis. acs.org Ergosterol is a vital component of fungal cell membranes, where it regulates membrane fluidity, integrity, and the function of membrane-bound proteins. mdpi.com The disruption of its synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell's structure and function, inhibiting growth. mdpi.comresearchgate.net

Research into a series of pyrazole (B372694) derivatives containing the 3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl moiety has demonstrated notable antifungal activity against various fungal species, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. acs.org The effectiveness of these compounds is attributed to their ability to interfere with the ergosterol production pathway. acs.org This mode of action is a well-established target for many clinically used antifungal drugs, which often inhibit enzymes like sterol C14-reductase and sterol C8-isomerase in the post-squalene segment of the ergosterol biosynthesis pathway. nih.gov The inhibition of these enzymes by antifungal compounds can lead to fungicidal (killing) rather than just fungistatic (inhibiting growth) activity. nih.gov

While direct studies on the antifungal potency of the parent compound, this compound, are not extensively detailed in the provided context, the significant activity of its derivatives highlights the importance of the biphenyl-methylsulfone scaffold in designing new ergosterol biosynthesis inhibitors. acs.org

Anti-Biofilm Properties

In addition to their direct antifungal effects on planktonic (free-floating) cells, compounds derived from the this compound structure have also been investigated for their ability to inhibit biofilm formation. acs.org Fungal biofilms are complex, structured communities of cells adhered to a surface and encased in a self-produced extracellular matrix. These biofilms are notoriously resistant to conventional antifungal treatments and play a significant role in persistent infections.

The investigation of pyrazole derivatives incorporating the 3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl group has included screening for anti-biofilm activity. acs.org The findings suggest that these compounds can disrupt the formation of biofilms, which represents a crucial therapeutic advantage. acs.org By preventing biofilm development, such agents can potentially render fungal pathogens more susceptible to other treatments and the host's immune response. The pyrazole ring, when combined with the biphenyl scaffold, appears to contribute to this anti-biofilm effect. acs.org

Other Investigated Biological Effects

Hypoglycemic Activity

The potential for biphenyl-containing compounds to influence blood glucose levels has been explored, particularly in the context of type 2 diabetes. Research into a series of biphenylsulfonamide derivatives demonstrated their function as glucagon (B607659) receptor antagonists. nih.gov Glucagon is a hormone that raises blood glucose levels, and its dysregulation is a factor in the hyperglycemia seen in diabetic patients. nih.gov By inhibiting the glucagon receptor, these compounds can decrease glucagon-induced glucose production. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of biphenyl-related structures is an area of scientific inquiry. Inflammation is a key process in many diseases, and its modulation is a target for therapeutic intervention. nih.govmssm.edu For instance, research into how certain proteins modulate tumor-associated inflammation has shed light on complex signaling pathways, such as those involving the epidermal growth factor receptor (EGFR). nih.govmssm.edu

However, specific research detailing the anti-inflammatory properties of this compound is not prominently featured in the available literature. While various biphenyl compounds are assessed for a wide range of biological activities, dedicated studies on the direct anti-inflammatory effects of this particular molecule have not been identified in the provided search context.

Modulation of Cell-Cell Communication and Implications for Tumor Promotion

The ability of chemical compounds to interfere with intercellular communication is a critical aspect of toxicology and pharmacology, particularly concerning cancer. Gap junctional intercellular communication (GJIC) is a primary way that adjacent cells coordinate their behavior, and its disruption is a hallmark of tumor promotion. nih.gov

Certain classes of chemicals, including polybrominated biphenyls, are known to inhibit GJIC, an effect that is strongly correlated with their tumor-promoting activity. nih.gov These compounds can uncouple cells, disrupting the normal homeostatic signals that regulate cell growth and proliferation. nih.gov This disruption is considered an epigenetic (non-genotoxic) mechanism of carcinogenesis. nih.gov Assays that measure the transfer of fluorescent dyes or metabolic cooperation between cells are used to screen for chemicals with such activity. nih.gov

There is no specific evidence in the provided search results to indicate that this compound has been tested for its effects on GJIC. However, the known activity of other biphenyl compounds in this area suggests that this could be a relevant, though currently uninvestigated, aspect of its biological profile. nih.gov

Computational and Structural Biology Approaches

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol, within the active site of a target protein. frontiersin.org The biphenyl-sulfonyl scaffold is a common feature in inhibitors of various protein classes, including kinases and metabolic enzymes. benthamdirect.comnih.gov

In a typical study, the three-dimensional structure of a target protein is obtained from crystallographic or cryo-EM data, or generated via homology modeling. The this compound molecule would then be placed into the binding site of the protein using a search algorithm. A scoring function is then applied to estimate the binding affinity, often expressed as a "docking score," which helps to rank different binding poses. researchgate.net

The docking results can reveal key intermolecular interactions, such as:

Hydrogen Bonds: The hydroxyl (-OH) group on the phenolic ring and the oxygen atoms of the sulfonyl group (-SO2-) are potent hydrogen bond donors and acceptors, respectively. Docking can identify which amino acid residues (e.g., serine, threonine, aspartate, or backbone amides) these groups are likely to interact with. nih.gov

Hydrophobic Interactions: The biphenyl (B1667301) rings provide a large hydrophobic surface that can engage with nonpolar residues like leucine, valine, and phenylalanine in the binding pocket.

π-π Stacking: The aromatic rings can form favorable stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

These predicted interactions provide a structural hypothesis for the compound's mechanism of action and can guide the design of analogs with improved potency or selectivity.

Illustrative Docking Results for this compound

The data in this table is for illustrative purposes only to demonstrate the typical output of a molecular docking study and does not represent experimentally verified results.

Target Protein (Hypothetical)Docking Score (kcal/mol)Key Predicted InteractionsInteracting Residues (Hypothetical)
Kinase X-9.2Hydrogen bond from -OH to backbone C=O; Hydrogen bond to -SO2 from side-chain NH2; π-π stacking.Glu105, Lys55, Phe170
Nuclear Receptor Y-8.5Hydrogen bond from -OH to side-chain OH; Hydrophobic enclosure of biphenyl rings.Ser280, Leu320, Met324
Metabolic Enzyme Z-7.8Hydrogen bond to -SO2 from backbone NH; π-alkyl interaction with biphenyl ring.Gly77, Ala150

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the motion of atoms over time. tandfonline.com An MD simulation calculates the trajectory of a system by solving Newton's equations of motion, providing insight into the flexibility of both the ligand and the protein, the stability of their interactions, and the role of solvent molecules. beilstein-journals.org

For this compound, an MD simulation could address several key questions:

Conformational Flexibility: The biphenyl core is not planar; the two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. This torsional freedom is a critical aspect of its ability to adapt to a binding site. tandfonline.comresearchgate.net MD simulations can map the energetic landscape of this rotation and show which conformations are most stable in solution or when bound to a protein. aip.org

Binding Stability: Starting from a docked pose, an MD simulation can assess whether the ligand remains stably bound within the active site over a period of nanoseconds to microseconds. This helps to validate the docking results and filter out unstable binding modes.

Water Dynamics: MD simulations explicitly model water molecules, revealing their crucial role in mediating or disrupting ligand-protein interactions.

Analysis of an MD trajectory can provide quantitative data, such as the root-mean-square deviation (RMSD) to measure structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein-ligand complex.

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to study the electronic properties of a molecule with high accuracy. nih.gov For this compound, DFT calculations can provide fundamental insights into its intrinsic chemical nature, which governs its interactions.

Key properties that can be calculated using DFT include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. nih.gov For this compound, it would highlight the electron-rich regions around the phenolic oxygen and the sulfonyl oxygen atoms (negative potential, attractive for hydrogen bond donors) and electron-poor regions around the phenolic hydrogen (positive potential, attractive for hydrogen bond acceptors).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Bond Dissociation Energies and Reaction Energetics: DFT can be used to calculate the energy required to break specific bonds or the energy profile of a potential metabolic reaction, such as the oxidation of the phenol (B47542) group. researchgate.net

These calculations help to rationalize observed structure-activity relationships and predict the reactivity of different parts of the molecule. researchgate.netacs.org

Illustrative DFT-Calculated Properties for this compound

The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Calculated PropertyDescriptionHypothetical ValueImplication
HOMO EnergyEnergy of the highest occupied molecular orbital.-6.5 eVIndicates regions susceptible to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.-1.2 eVIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.5.3 eVRelates to chemical reactivity and stability.
Dipole MomentMeasure of the overall polarity of the molecule.4.8 DebyeHigh polarity suggests significant electrostatic interactions.

Virtual Screening and Ligand-Based Drug Design Strategies

Computational methods can be used not only to analyze a single compound but also to search vast chemical libraries for other molecules with similar or desirable properties. nih.gov These strategies can be broadly categorized as structure-based or ligand-based.

Ligand-Based Drug Design: If the protein target of this compound is unknown, but its biological activity has been measured, ligand-based methods can be used. youtube.com These approaches rely on the principle that molecules with similar structures often have similar biological activities. Using this compound as a query, one could perform a 2D or 3D similarity search of large compound databases to find structurally related molecules. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity, could also be developed from this compound and its analogues. nih.gov

Virtual Screening: If a protein target is known or has been identified, structure-based virtual screening can be performed. researchgate.net This involves docking millions of commercially available or virtual compounds into the target's binding site to identify potential "hits" that are predicted to bind strongly. mdpi.com The biphenyl scaffold of this compound could serve as a starting point or a fragment for designing focused libraries for such screening campaigns. nih.govmdpi.comacs.org

These large-scale computational screening efforts can dramatically accelerate the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.govnih.gov

Metabolic Transformations and Biotransformation Pathways

Cytochrome P450 (P450)-Mediated Metabolism of Methylsulfonyl Biphenyl (B1667301) Structures

The initial and most critical step in the metabolism of biphenyl structures is typically mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These heme-thiolate monooxygenases are responsible for a variety of oxidative reactions. nih.gov In the case of biphenyl and its derivatives, CYP enzymes catalyze the hydroxylation of the aromatic rings. nih.gov This process involves the insertion of an oxygen atom, leading to the formation of hydroxylated metabolites.

While direct metabolic studies on 3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol are not extensively documented in the reviewed literature, the metabolism of structurally related polychlorinated biphenyls (PCBs) provides significant insights. The metabolism of PCBs is known to be complex, resulting in numerous reactive and stable metabolites. nih.gov CYP enzymes, particularly isoforms within the CYP1, CYP2, and CYP3A families, are instrumental in the oxidative metabolism of these compounds. nih.govnih.gov For instance, CYP3A4, the most abundant P450 enzyme in the human liver, is involved in the metabolism of a vast array of drugs and xenobiotics. nih.gov

The metabolism of aromatic sulfones by CYP enzymes can involve sulfoxidation, leading to the formation of sulfoxides and sulfones. nih.gov The methylsulfonyl (-SO2CH3) group is a key feature of the subject compound and its presence influences the metabolic pathways. Research on methylsulfonyl metabolites of PCBs indicates that these compounds can be formed and are retained in various tissues.

The general scheme for P450-mediated metabolism of a methylsulfonyl biphenyl structure would likely involve initial hydroxylation on one or both of the biphenyl rings. The position of the existing hydroxyl and methylsulfonyl groups on this compound will direct the regioselectivity of further enzymatic reactions.

Table 1: Key Cytochrome P450 Enzymes and their Role in Biphenyl Metabolism

Enzyme FamilyGeneral Role in Biphenyl MetabolismPotential Role in this compound Metabolism
CYP1A Hydroxylation of various aromatic compounds, including PCBs.Potential involvement in the initial hydroxylation of the biphenyl rings.
CYP2B Can directly catalyze the dihydroxylation of PCBs to form catechols and hydroquinones. nih.govMay contribute to the formation of dihydroxy-methylsulfonyl-biphenyl metabolites.
CYP3A4 Metabolizes a wide range of xenobiotics; involved in oxidative dealkylation and hydroxylation. nih.govLikely a key enzyme in the overall oxidative metabolism of the compound.

Formation of Oxidative Metabolites, including Aldoximes

Following the initial P450-mediated oxidation, a variety of oxidative metabolites can be formed. For biphenyl compounds, further oxidation of hydroxylated metabolites can lead to the formation of catechols and hydroquinones. nih.gov These dihydroxylated metabolites can be subsequently oxidized to form highly reactive quinones, which are electrophilic intermediates capable of forming covalent adducts with cellular macromolecules. nih.gov

The formation of aldoximes (R-CH=N-OH) is another potential metabolic pathway for certain xenobiotics. mdpi.com Aldoximes can be formed from aldehydes or ketones through a reaction with hydroxylamine. mdpi.com While the direct formation of an aldoxime from this compound is not explicitly described in the available literature, it is a plausible metabolic route if an aldehyde intermediate were to be formed during its biotransformation. Aldoximes themselves can be further metabolized, for instance, through dehydration to nitriles. mdpi.com However, there is currently no direct evidence to suggest that aldoxime formation is a significant metabolic pathway for methylsulfonyl biphenyl compounds.

Table 2: Potential Oxidative Metabolites of Methylsulfonyl Biphenyl Structures

Metabolite TypeFormation PathwayPotential Significance
Hydroxylated Metabolites P450-mediated oxidation of the aromatic rings.Primary metabolites, precursors for further conjugation or oxidation.
Dihydroxylated Metabolites (Catechols/Hydroquinones) Further P450-mediated oxidation of monohydroxylated metabolites. nih.govCan be oxidized to reactive quinones. nih.gov
Quinones Oxidation of catechol or hydroquinone (B1673460) metabolites. nih.govHighly reactive electrophiles that can bind to cellular macromolecules. nih.gov
Aldoximes Hypothetical pathway involving the formation of an aldehyde intermediate followed by reaction with hydroxylamine.Not a confirmed pathway for this class of compounds based on available data.

Characterization of Conjugated Metabolites, such as Glutathione (B108866) Adducts

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. mhmedical.commhmedical.com One of the most important conjugation reactions is the formation of glutathione (GSH) adducts. nih.gov This reaction is often catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.gov

GSH is a tripeptide that plays a crucial role in protecting cells from electrophilic compounds and oxidative stress. nih.gov Reactive intermediates, such as the quinones formed from the oxidative metabolism of biphenyls, are prime candidates for conjugation with GSH. nih.gov The nucleophilic sulfhydryl group of GSH can react with the electrophilic centers of these intermediates, leading to the formation of a stable glutathione adduct. nih.govnih.gov

The formation of glutathione adducts is a major detoxification pathway. nih.gov These adducts are generally more water-soluble and can be further metabolized through the mercapturic acid pathway, ultimately being excreted in the urine. nih.gov Studies on the reactions of glutathione with quinones derived from polybrominated diphenyl ethers (PBDEs), which are structurally similar to the biphenyl core of the target compound, have demonstrated the formation of multiple GSH adducts. nih.gov This suggests that if this compound is metabolized to reactive quinone-like intermediates, the formation of glutathione conjugates would be a highly probable and significant detoxification pathway.

Table 3: General Steps in the Formation of Glutathione Conjugates

StepDescriptionKey Enzymes
1. Formation of Reactive Intermediate Phase I metabolism (e.g., P450-mediated oxidation) generates an electrophilic metabolite (e.g., a quinone).Cytochrome P450 enzymes
2. Glutathione Conjugation The nucleophilic sulfhydryl group of glutathione attacks the electrophilic center of the reactive intermediate, forming a glutathione adduct. nih.govGlutathione S-transferases (GSTs) nih.gov
3. Mercapturic Acid Pathway The glutathione conjugate is further metabolized by sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by acetylation of the remaining cysteine conjugate to form a mercapturic acid derivative. nih.govγ-glutamyltransferase, dipeptidases, N-acetyltransferase
4. Excretion The final water-soluble mercapturic acid is excreted from the body, typically in the urine.-

Advanced Research Methodologies and Techniques Employed

Spectroscopic Characterization (NMR, MS, IR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule.

In the 1H NMR spectrum, distinct signals would be expected for the aromatic protons on the two biphenyl (B1667301) rings. The substitution pattern and the electronic effects of the hydroxyl and methylsulfonyl groups would influence the chemical shifts of these protons. Protons on the phenyl ring bearing the hydroxyl group would likely appear in a different region compared to those on the phenyl ring with the methylsulfonyl group. The methyl protons of the sulfonyl group would present as a singlet, typically in the upfield region of the aromatic signals.

The 13C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbons attached to the oxygen of the hydroxyl group and the sulfur of the methylsulfonyl group would have characteristic chemical shifts. The number of signals would confirm the asymmetry of the molecule. For instance, in the related compound 3-methoxy-1,1'-biphenyl, the methoxy (B1213986) group's carbon appears at a distinct chemical shift. rsc.org

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Ionization (EI) MS would likely show a molecular ion peak corresponding to the exact mass of 3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol. The fragmentation pattern would reveal the loss of specific groups, such as the methylsulfonyl or hydroxyl moieties, providing further structural evidence. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the molecule with high accuracy. mdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

A broad absorption band would be expected in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

Strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group would be anticipated, typically appearing in the regions of 1350-1300 cm-1 (asymmetric) and 1160-1120 cm-1 (symmetric).

Absorptions related to C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching of the aromatic rings, would also be present. For example, the IR spectra of biphenyl sulfonamides show characteristic bands for N-H, SO₂, and aromatic C=C bonds.

These spectroscopic methods, when used in conjunction, provide a comprehensive and unambiguous structural elucidation and purity assessment of this compound.

In vitro Functional Assays for Receptor and Enzyme Activity Quantification

In vitro functional assays are crucial for determining the biological activity of this compound at the molecular level, specifically its interaction with receptors and enzymes. These assays quantify the compound's ability to modulate the function of specific biological targets.

Receptor Binding Assays: These assays are designed to measure the affinity of the compound for a particular receptor. While specific receptor targets for this compound are not extensively documented, studies on similar biphenyl structures suggest potential interactions with various receptors. For example, certain biphenyl derivatives have been investigated for their activity on nuclear hormone receptors. mdpi.com

Enzyme Activity Assays: These assays are performed to determine if this compound can inhibit or activate specific enzymes. Research on related methylsulfonyl phenyl derivatives has shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases. nih.govebi.ac.uknih.govacs.org For instance, a series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives demonstrated potent and selective COX-2 inhibitory activity. nih.gov Similarly, thiazole-methylsulfonyl derivatives have been evaluated for their inhibitory effects on carbonic anhydrase I and II. nih.govacs.org

A hypothetical enzyme inhibition assay for this compound against a target enzyme would typically involve the following:

Incubating the purified enzyme with its substrate in the presence of varying concentrations of the test compound.

Measuring the rate of product formation, often through spectrophotometric or fluorometric methods.

Calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

The results from these assays, often presented in tabular format, provide a quantitative measure of the compound's potency and selectivity.

Cell-Based Assays for Investigating Cellular Responses and Communication

Cell-based assays bridge the gap between molecular interactions and physiological responses by examining the effects of this compound on living cells. These assays can reveal a wide range of cellular responses, including changes in cell viability, proliferation, signaling pathways, and intercellular communication.

While specific cell-based studies on this compound are limited, research on related methylsulfonyl-containing biphenyls provides insights into potential cellular effects. For example, some methylsulfonyl metabolites of polychlorinated biphenyls have been shown to inhibit gap junction intercellular communication in rat liver epithelial cells. ijpjournal.com

A typical cell-based assay to investigate the effect of this compound on a specific cellular process might involve:

Treating cultured cells with the compound at various concentrations.

Utilizing techniques such as microscopy, flow cytometry, or reporter gene assays to observe and quantify cellular changes.

For example, to assess the impact on a particular signaling pathway, researchers might measure the phosphorylation status of key proteins within that pathway using Western blotting or ELISA.

The data from these assays are critical for understanding the mechanism of action of the compound at a cellular level.

In vivo Preclinical Efficacy Models for Initial Biological Validation

There is a lack of publicly available in vivo preclinical data specifically for this compound. However, the design of such studies would be guided by the findings from in vitro and cell-based assays. For instance, if in vitro data suggested potent anti-inflammatory activity through COX-2 inhibition, a relevant in vivo model would be an animal model of inflammation, such as carrageenan-induced paw edema in rats. ebi.ac.uk

In a hypothetical preclinical study, the following steps would be undertaken:

Administration of this compound to the animal models at various doses.

Monitoring of disease-specific biomarkers and clinical signs to assess the compound's efficacy.

Collection of tissue and blood samples to analyze the compound's distribution and metabolism.

Emerging Research Frontiers and Future Directions for 3 Methylsulfonyl 1,1 Biphenyl 4 Ol

Development of Novel Therapeutic Agents Based on the Biphenyl-Methylsulfonyl Scaffold

The biphenyl-methylsulfonyl framework is a versatile and privileged scaffold in drug discovery. Its value lies in the specific arrangement of a methylsulfonyl group on one phenyl ring and a hydroxyl group on the other, a key feature for potent and selective inhibition of enzymes like Cyclooxygenase-2 (COX-2). Researchers are actively designing and synthesizing novel derivatives to enhance potency, selectivity, and pharmacokinetic properties, or to target different diseases.

A study focused on designing new methylsulfonyl phenyl derivatives resulted in the synthesis of compounds with significant COX-2 inhibitory and anticonvulsant potential. nih.gov Two compounds from this series, MTL-1 and MTL-2, were identified as highly potent and selective COX-2 inhibitors. nih.gov Further in-vivo testing showed that MTL-1 provided excellent protection against seizures in a chemically-induced seizure model and demonstrated a notable anti-epileptogenic effect in a chronic epilepsy model. nih.gov

Similarly, research into biphenylsulfonamide derivatives has yielded promising inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme linked to leukemia. nih.gov The most effective compounds, DH-18 and DH-19, demonstrated potent MMP-2 inhibition and significant antileukemic effects against a chronic myeloid leukemia (CML) cell line. nih.gov These findings underscore the importance of the biphenyl (B1667301) scaffold in developing new therapies for CML. nih.gov

The strategic modification of the biphenyl-methylsulfonyl scaffold continues to be a fruitful avenue for discovering new therapeutic agents. By exploring different substituents and structural analogs, scientists aim to develop next-generation drugs with improved efficacy and novel mechanisms of action.

Table 1: Bioactivity of Novel Derivatives Based on Biphenyl Scaffolds

CompoundTargetBioactivity (IC₅₀)Therapeutic Potential
MTL-1 COX-2Not SpecifiedAnticonvulsant, Anti-epileptogenic
DH-18 MMP-2139.45 nMAntileukemic (CML)
DH-19 MMP-2115.16 nMAntileukemic (CML)

Exploration of New Biological Targets and Signaling Pathways

While the interaction with COX-2 is well-established, emerging research seeks to identify novel biological targets and signaling pathways for compounds containing the biphenyl-methylsulfonyl moiety. This exploration could unlock new therapeutic applications beyond anti-inflammatory and analgesic uses.

Studies on metabolites of polychlorinated biphenyls (PCBs), which can include methylsulfonyl groups, have shown interactions with various cellular systems. For instance, certain methylsulfonyl PCB metabolites have been found to inhibit gap junction intercellular communication, a process often disrupted in tumor promotion. nih.gov Other research demonstrated that specific methylsulfonyl PCBs can act as antagonists at the human glucocorticoid receptor (GR), suggesting a potential role as endocrine disruptors that affect hormonal systems beyond sex and thyroid hormones. nih.gov

Another area of investigation involves the interaction of biphenyl-methylsulfonyl compounds with uteroglobin-like proteins. A specific PCB metabolite, 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, binds with high affinity to a protein in the lung cytosol of rats and mice, which is believed to be responsible for the compound's accumulation in lung tissue. nih.gov This binding protein also shows affinity for progesterone (B1679170) and its derivatives. nih.gov

Furthermore, the broader class of sulfonamides, which includes the methylsulfonyl group, is known to interact with carbonic anhydrases (CAs). nih.gov These enzymes are involved in numerous physiological and pathological processes, including glaucoma, obesity, and cancer. nih.gov The development of benzenesulfonamide (B165840) derivatives has led to compounds that selectively inhibit tumor-associated CA isoforms like hCA IX and hCA XII, highlighting their potential as anticancer agents. nih.gov These findings suggest that 3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol and its analogs could potentially interact with a wider range of targets than initially thought, opening new avenues for therapeutic development.

Application of Advanced Computational and Artificial Intelligence-Driven Drug Discovery Paradigms

Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how a ligand interacts with its target protein. nih.gov For example, docking studies performed on novel methylsulfonyl phenyl derivatives helped to elucidate their binding mode within the active site of the COX-2 enzyme. nih.gov Similarly, MD simulations of a biphenylsulfonamide derivative (DH-18) bound to MMP-2 revealed stable and crucial interactions with active site residues, confirming the binding mode predicted by docking. nih.gov Such computational studies can investigate structural properties, vibrational modes, and electronic characteristics of molecules, providing deep insights that guide the design of more effective drugs. asianresassoc.org

Artificial Intelligence in Drug Discovery: AI, encompassing machine learning and deep learning, can analyze vast datasets to identify promising drug candidates, predict their properties, and even suggest synthetic pathways. mbios.orgharvard.edu AI algorithms can perform virtual screening on immense chemical libraries to find compounds that are likely to interact with a specific biological target. mbios.org This in silico approach drastically reduces the need for resource-intensive physical screening. mbios.org

Mechanistic Elucidation of Observed Bioactivities at the Molecular and Cellular Levels

A fundamental goal of ongoing research is to move beyond observing a biological effect to understanding precisely how it occurs at the molecular and cellular levels. For this compound and related compounds, this involves characterizing the specific interactions with target proteins and detailing the subsequent changes in cellular function.

Molecular Interactions: Computational studies provide a window into the molecular interactions that drive bioactivity. For instance, the molecular docking of a potent COX-2 inhibitor, MTL-1, showed that it binds effectively within the active site of the enzyme. nih.gov In a separate study on an MMP-2 inhibitor, DH-18, molecular dynamics simulations revealed that the compound forms a strong bidentate chelation with the catalytic zinc ion (Zn2+) in the enzyme's active site. nih.gov The stability of the drug-target complex was further maintained by crucial interactions with specific amino acid residues like His120, Glu121, and Pro140. nih.gov These types of detailed interaction maps are critical for rational drug design, allowing chemists to modify the drug's structure to enhance these key interactions and improve potency and selectivity.

Cellular Mechanisms: At the cellular level, research aims to connect target engagement to a functional outcome. Studies on biphenylsulfonamide derivatives have shown that their inhibition of MMP-2 in a chronic myeloid leukemia cell line (K562) leads to a significant reduction in MMP-2 expression. nih.gov This inhibition, in turn, induced apoptosis (programmed cell death) in nearly half of the cancer cells and arrested the cell cycle, demonstrating a clear anti-leukemic effect at the cellular level. nih.gov

In another context, methylsulfonyl metabolites of PCBs were shown to inhibit gap junction intercellular communication in rat liver epithelial cells. nih.gov This process is vital for tissue homeostasis, and its inhibition is a characteristic feature of many tumor-promoting agents, suggesting a potential cellular mechanism for the observed toxicological effects of certain PCB metabolites. nih.gov Elucidating these molecular and cellular mechanisms provides a robust scientific foundation for the therapeutic application of compounds based on the biphenyl-methylsulfonyl scaffold and helps in anticipating their broader biological effects.

Q & A

Q. What are the optimal synthetic routes for 3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol, and how does the sulfonyl group influence reaction conditions?

The synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by sulfonylation. Key steps include:

  • Biphenyl formation : Palladium-catalyzed coupling of aryl halides with boronic acids (e.g., 4-hydroxyphenylboronic acid with 3-bromophenyl precursors) .
  • Sulfonylation : Methylsulfonyl group introduction via nucleophilic substitution or oxidation of thioether intermediates. The electron-withdrawing nature of the sulfonyl group necessitates mild conditions (e.g., low temperature, inert atmosphere) to avoid side reactions like over-oxidation .
  • Purification : Reverse-phase HPLC (as in and ) or recrystallization to isolate the product.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :
    • HPLC : Use a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for baseline separation .
    • NMR : Confirm substituent positions via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 5.1–5.3 ppm) and 13C^{13}C-NMR for sulfonyl carbon (δ ~45 ppm) .
    • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]^- peaks matching the molecular weight (e.g., 262.28 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-containing biphenyl derivatives?

Discrepancies often arise from:

  • Variability in assay conditions : Adjust buffer pH (e.g., 7.4 vs. 6.5) to test solubility-dependent activity .
  • Structural analogs : Compare with derivatives like 3-Chloro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol () to isolate the sulfonyl group’s role.
  • Computational validation : Perform molecular docking to assess binding affinity differences across protein conformations (e.g., kinase vs. phosphatase targets) .

Q. How does the methylsulfonyl group modulate the compound’s reactivity in substitution reactions?

The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic attacks to the para position of the biphenyl system. Key observations:

  • Nucleophilic aromatic substitution : Enhanced reactivity at the 4'-position under basic conditions (e.g., K2_2CO3_3/DMF, 80°C) .
  • Cross-coupling : Pd-catalyzed reactions require bulky ligands (e.g., XPhos) to prevent catalyst poisoning by the sulfonyl group .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (Kd_d) to receptors like G-protein-coupled receptors (GPCRs) .
  • Crystallography : Co-crystallize with enzymes (e.g., cytochrome P450) to map active-site interactions .
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, critical for drug development .

Methodological Considerations

Q. How to optimize HPLC conditions for separating this compound from biphenyl analogs?

  • Column : Newcrom R1 or equivalent C18 column.
  • Mobile phase : Gradient elution from 60% acetonitrile/40% water to 90% acetonitrile over 20 min.
  • Detection : UV at 220 nm for sulfonyl group absorption .

Q. What computational tools predict the compound’s LogP and solubility?

  • Software : Use ChemAxon or ACD/Labs to calculate LogP (predicted ~3.5 for this compound) .
  • Solubility testing : Shake-flask method in PBS (pH 7.4) and DMSO, validated by nephelometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.